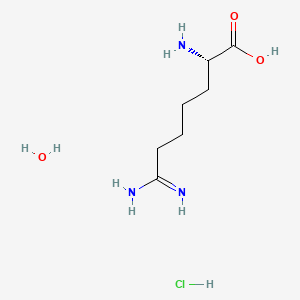
Indospicine hydrochloride monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indospicine hydrochloride monohydrate: is a derivative of indospicine, an amino acid not found in proteins. It is primarily found in certain species of the Indigofera plant. This compound is known for its hepatotoxic properties, causing liver damage and reproductive issues in mammals, particularly in dogs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indospicine hydrochloride monohydrate can be synthesized from L-homoserine lactone through a series of reactions. The key steps include a zinc-mediated Barbier reaction with acrylonitrile and a Pinner reaction to introduce the amidine moiety .
Industrial Production Methods: The industrial production of this compound involves the extraction of indospicine from Indigofera species, followed by its crystallization as a hydrochloride monohydrate. The compound is typically obtained as needle-like crystals from aqueous ethanol, with a melting point of 131-134°C .
Analyse Des Réactions Chimiques
Types of Reactions: Indospicine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: In alkaline conditions, it decomposes to ammonia and an amide.
Substitution: In strong acid, it forms L-α-amino-pimelic acid.
Common Reagents and Conditions:
Oxidation: Alkaline conditions.
Substitution: Strong acidic conditions.
Major Products:
Oxidation: Ammonia and an amide.
Substitution: L-α-amino-pimelic acid.
Applications De Recherche Scientifique
Indospicine hydrochloride monohydrate has several applications in scientific research:
Chemistry: Used in studies involving amino acids and their derivatives.
Medicine: Studied for its potential hepatotoxic effects and its impact on animal health.
Industry: Utilized in the production of certain chemical compounds and in research related to toxicology.
Mécanisme D'action
The mechanism of action of indospicine hydrochloride monohydrate involves its hepatotoxic effects. It is known to cause liver damage by interfering with normal liver function. The compound’s molecular targets include liver cells, where it disrupts normal cellular processes, leading to cell damage and apoptosis .
Comparaison Avec Des Composés Similaires
Arginine: Indospicine resembles arginine in structure but differs in its toxic properties.
L-α-amino-pimelic acid: A product formed from indospicine under strong acidic conditions.
Uniqueness: Indospicine hydrochloride monohydrate is unique due to its specific hepatotoxic effects and its occurrence in Indigofera species. Unlike arginine, it is not incorporated into proteins and has distinct toxicological properties .
Propriétés
Numéro CAS |
76467-71-5 |
|---|---|
Formule moléculaire |
C7H18ClN3O3 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
(2S)-2,7-diamino-7-iminoheptanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C7H15N3O2.ClH.H2O/c8-5(7(11)12)3-1-2-4-6(9)10;;/h5H,1-4,8H2,(H3,9,10)(H,11,12);1H;1H2/t5-;;/m0../s1 |
Clé InChI |
LAVNSTLILGBRFK-XRIGFGBMSA-N |
SMILES isomérique |
C(CCC(=N)N)C[C@@H](C(=O)O)N.O.Cl |
SMILES canonique |
C(CCC(=N)N)CC(C(=O)O)N.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



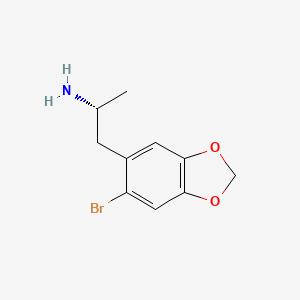
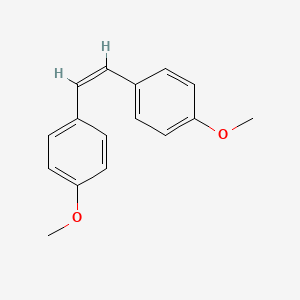
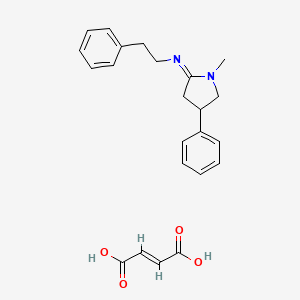
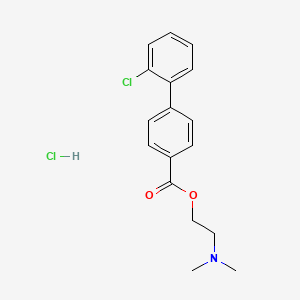
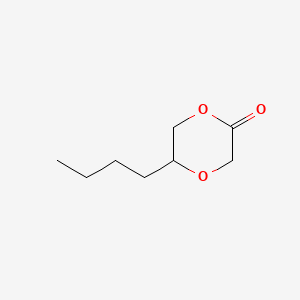


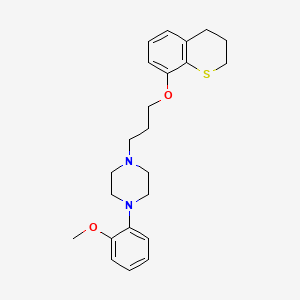
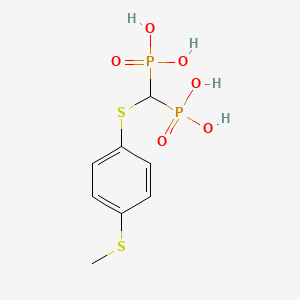
![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)
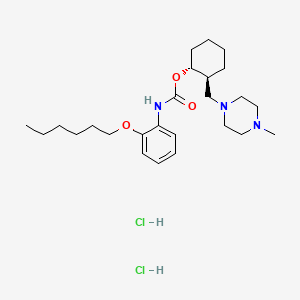
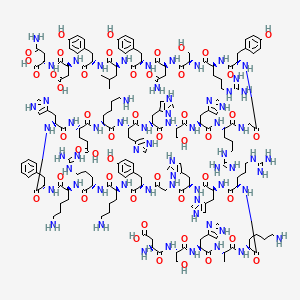
![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)
